molecular formula C22H20N2O3S B11267003 2-(5,5-dioxido-10H-phenothiazin-10-yl)-N-phenethylacetamide

2-(5,5-dioxido-10H-phenothiazin-10-yl)-N-phenethylacetamide

Cat. No.: B11267003
M. Wt: 392.5 g/mol
InChI Key: GLOKRQSJQSYUFW-UHFFFAOYSA-N
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Description

2-(5,5-dioxido-10H-phenothiazin-10-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core with a dioxido group and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-dioxido-10H-phenothiazin-10-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Oxidation: The phenothiazine core is then oxidized to introduce the dioxido group.

    Acetamide Formation: The final step involves the reaction of the oxidized phenothiazine with 2-phenylethylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering its pharmacological properties.

    Reduction: Reduction reactions can reverse the oxidation state of the dioxido group.

    Substitution: The phenothiazine core allows for various substitution reactions, which can modify the compound’s activity and selectivity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation Products: Further oxidized derivatives with different functional groups.

    Reduction Products: Reduced forms of the compound with altered oxidation states.

    Substitution Products: Derivatives with substituted groups on the phenothiazine core.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other phenothiazine derivatives.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(5,5-dioxido-10H-phenothiazin-10-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Receptors, enzymes, and ion channels.

    Pathways Involved: Signal transduction pathways, neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: A phenothiazine used as an antihistamine and antiemetic.

    Thioridazine: A phenothiazine with antipsychotic effects.

Uniqueness

2-(5,5-dioxido-10H-phenothiazin-10-yl)-N-(2-phenylethyl)acetamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other phenothiazines.

Properties

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

2-(5,5-dioxophenothiazin-10-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C22H20N2O3S/c25-22(23-15-14-17-8-2-1-3-9-17)16-24-18-10-4-6-12-20(18)28(26,27)21-13-7-5-11-19(21)24/h1-13H,14-16H2,(H,23,25)

InChI Key

GLOKRQSJQSYUFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42

Origin of Product

United States

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